molecular formula C19H25BrN6O2 B11327003 (5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B11327003
M. Wt: 449.3 g/mol
InChI Key: CADGIDANIOVKPB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromofuran moiety linked to a piperazine and pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving piperazine and pyrimidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure enables it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C19H25BrN6O2

Molecular Weight

449.3 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H25BrN6O2/c1-14-21-17(24-7-5-23(2)6-8-24)13-18(22-14)25-9-11-26(12-10-25)19(27)15-3-4-16(20)28-15/h3-4,13H,5-12H2,1-2H3

InChI Key

CADGIDANIOVKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCN(CC4)C

Origin of Product

United States

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